molecular formula C23H20BrNO4 B5237360 METHYL 4-(5-BROMO-2-ETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-(5-BROMO-2-ETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B5237360
M. Wt: 454.3 g/mol
InChI Key: IKSWBIGJQVISFW-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy substituent, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . Subsequent steps involve bromination and esterification reactions to introduce the bromo and carboxylate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • N-arylsulfonyl-3-acetylindole derivatives

Comparison: Methyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

methyl 4-(5-bromo-2-ethoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO4/c1-4-29-17-10-9-13(24)11-16(17)19-18(23(27)28-3)12(2)25-21-14-7-5-6-8-15(14)22(26)20(19)21/h5-11,19,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWBIGJQVISFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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